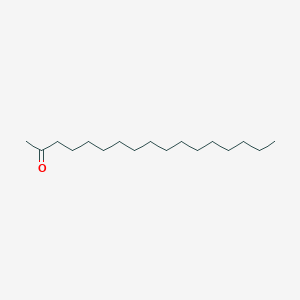

2-Heptadecanone

Beschreibung

General Overview of Long-Chain Methyl Ketones in Biological and Environmental Systems

Long-chain methyl ketones are a class of organic compounds characterized by a ketone functional group located at the second carbon atom of a lengthy aliphatic chain. contaminantdb.ca These molecules are not mere chemical curiosities but are actively synthesized and metabolized by a diverse array of organisms, including bacteria, fungi, plants, insects, and mammals. nih.govmdpi.com Their presence has been documented in various natural contexts, from the aromatic profiles of certain foods to the complex chemical communication systems of insects. contaminantdb.canih.gov

The biosynthesis of methyl ketones in biological systems is a subject of ongoing research. In many organisms, they are produced through the decarboxylation of β-keto acids, which are intermediates in fatty acid metabolism. nih.govresearchgate.net Some bacteria can also form methyl ketones by oxidizing aliphatic hydrocarbons. nih.gov The widespread occurrence of these compounds in the biosphere, without significant accumulation, suggests that efficient biodegradation and recycling pathways are in place. nih.gov Microorganisms, for instance, can break down methyl ketones through the oxidation of the terminal methyl group. nih.gov

From an environmental perspective, long-chain methyl ketones contribute to the vast and complex mixture of volatile organic compounds (VOCs) that mediate interactions between organisms and their surroundings. They can act as semiochemicals—chemicals that carry information—influencing behaviors such as aggregation, alarm signaling, and attraction. pherobase.com Their physical properties, such as relatively low volatility and specific boiling points, make them suitable for these roles. thegoodscentscompany.com Furthermore, recent research has highlighted the potential of microbially-produced methyl ketones as biofuels, positioning them as a sustainable alternative to petroleum-derived products. rsc.orgbiorxiv.org

Significance of 2-Heptadecanone in Contemporary Scientific Inquiry

Within the broader class of long-chain methyl ketones, this compound (also known as methyl pentadecyl ketone) has emerged as a compound of particular interest to the scientific community. thegoodscentscompany.comnih.gov Its chemical formula is C17H34O, and it presents as a white solid at room temperature. thegoodscentscompany.comnist.gov This specific ketone has been identified in a variety of organisms, indicating its involvement in a range of biological processes. nih.gov

A significant area of research focuses on the role of this compound as a semiochemical, particularly in insects. Semiochemicals are critical for an organism's survival and reproduction, and understanding their function can lead to the development of novel pest management strategies. mdpi.com For example, certain unsaturated derivatives of this compound, like (Z)-10-Heptadecen-2-one, have been identified as pheromones in various species of flies and wasps. pherobase.com

The biosynthesis of this compound and other methyl ketones is also a burgeoning field of study, with implications for biotechnology and industrial applications. researchgate.net Scientists have successfully engineered microorganisms like Escherichia coli and Pseudomonas taiwanensis to produce methyl ketones, including those in the C11 to C17 range, from renewable feedstocks like glucose. rsc.orgbiorxiv.org These advancements open the door to the sustainable production of these valuable chemicals, which have applications in the flavor, fragrance, and biofuel industries. researchgate.netbiorxiv.org The study of this compound, therefore, not only provides fundamental insights into natural chemical processes but also holds promise for the development of innovative and environmentally friendly technologies.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H34O | nist.gov |

| Molecular Weight | 254.451 g/mol | contaminantdb.ca |

| CAS Number | 2922-51-2 | nist.gov |

| Appearance | White solid (estimated) | thegoodscentscompany.com |

| Melting Point | 48.0 °C | thegoodscentscompany.com |

| Boiling Point | 318.0 - 320.0 °C at 760 mm Hg | thegoodscentscompany.com |

| IUPAC Name | heptadecan-2-one | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

heptadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTCXPXLRKTHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075061 | |

| Record name | 2-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Heptadecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

318.00 to 320.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2922-51-2 | |

| Record name | 2-Heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01M5W012RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of 2 Heptadecanone in Natural and Anthropogenic Contexts

Biological Sources and Ecological Roles

Emission from Gastric Cancer Cell Lines and Association with Carcinogenesis

Recent research in volatilomics, the study of volatile organic compounds (VOCs) produced by living organisms, has identified 2-Heptadecanone as a potential biomarker for gastric cancer. Studies have shown that certain human gastric cancer cell lines, such as HGC-27 and AGS, exhibit an increased production of methyl ketones with an odd number of carbons, including this compound. nih.govufl.limdpi.com Specifically, 2-undecanone, 2-tridecanone (B165437), and this compound were found to be exclusively produced by the HGC-27 cell line when compared to normal human stomach epithelial cells. nih.govowlstonemedical.com This elevated emission is believed to be a result of significantly altered metabolism within the cancer cells. nih.govufl.liowlstonemedical.com The consistent detection of this compound in the headspace of these cancer cell cultures suggests its potential as a non-invasive diagnostic marker for gastric cancer.

Production by Nematode-Infected Insect Cadavers as a Potent Ant Deterrent

In the intricate world of insect chemical ecology, this compound plays a crucial role as a defensive compound. Research has revealed that insect larvae infected with the entomopathogenic nematode Steinernema feltiae emit this compound, along with hexadecanal. researchgate.netnih.gov These compounds are not produced by uninfected larvae. researchgate.netnih.gov Behavioral experiments have confirmed that these two semiochemicals are highly deterrent to ants, such as Lasius niger. researchgate.netnih.gov This chemical defense mechanism likely protects the nematode and its bacterial symbiont from scavengers, ensuring their reproductive success. The deterrent effect of this compound highlights its significance in mediating interspecies interactions within ecosystems. dergipark.org.trresearchgate.net

Presence in Floral Essential Oils and Fungal Melanins

The occurrence of this compound extends to the plant and fungal kingdoms. It has been identified as a component of floral essential oils, contributing to the complex scent profiles of various flowers. pharmaffiliates.comchemicalbook.comguidechem.com For instance, it is found in the essential oils of plants like Nymphaea hybrida. Furthermore, this compound has been detected in fungal melanins, such as those produced by Ochroconis species. The presence of this compound in such diverse biological sources underscores its varied roles in nature, from attracting pollinators to potentially protecting against microbial competitors.

Identification in Essential Oils and Extracts from Various Plant Species

A broad range of plant species have been found to contain this compound in their essential oils and extracts. This includes:

Gladiolus candidus : The essential oil from the stems of Gladiolus candidus has been shown to contain this compound, although as a minor constituent (0.24%). researchgate.netajol.info

Traditional Iranian Wild Edible Plants : Studies on the volatile components of traditional Iranian wild edible plants have identified this compound. For example, it has been detected in the headspace of plants such as Eremurus spectabilis. aimspress.comresearchgate.net

Hildegardia populifolia : GC-MS analysis of methanolic leaf extracts of Hildegardia populifolia has revealed the presence of this compound as one of the identified bioactive compounds. globalresearchonline.net

Tanacetum balsamita : Also known as costmary, the essential oil from the flowers and stems of Tanacetum balsamita contains trace amounts of this compound. nih.gov

The following table summarizes the presence of this compound in the aforementioned plant species:

| Plant Species | Part(s) Analyzed | Compound Detected |

| Gladiolus candidus | Stems | This compound |

| Eremurus spectabilis | Headspace | This compound |

| Hildegardia populifolia | Leaf Extract | This compound |

| Tanacetum balsamita | Flowers, Stems | This compound |

Volatile Constituent Identified in Cooked Meats

Beyond the plant and microbial world, this compound is also a known volatile constituent of cooked meats. pharmaffiliates.comchemicalbook.comguidechem.com The cooking process, through complex chemical reactions like the Maillard reaction and lipid degradation, generates a wide array of volatile compounds that contribute to the final aroma and flavor of the meat. This compound is among the many ketones that have been identified in the aroma profile of cooked beef and other meats. brill.comcabidigitallibrary.org

Environmental and Industrial Presence

The occurrence of this compound is not limited to biological systems. It has also been detected in various environmental and industrial contexts. For instance, it has been identified in fine particulate organic matter emitted from Chinese cooking. acs.org Industrially, its production can occur during the co-pyrolysis of crude palm oil and polypropylene (B1209903), where it is a major aliphatic ketone. It is also generated during the catalytic pyrolysis of date palm seeds. These findings indicate that both domestic and industrial activities contribute to the presence of this compound in the environment.

Formation during Co-pyrolysis of Crude Palm Oil and Polypropylene

The thermal decomposition process of co-pyrolysis, particularly of biomass and plastics, has been identified as a significant generator of various chemical compounds, including this compound. Research into the co-pyrolysis of crude palm oil (CPO) and polypropylene (PP) in a stirred tank reactor reveals the formation of this long-chain aliphatic ketone. researchgate.net In these processes, this compound emerges as a major aliphatic ketone component of the resulting bio-oil. benchchem.com

The catalytic co-pyrolysis of CPO and PP is aimed at producing non-oxygenated bio-oil. researchgate.net During this process, the triglycerides in the crude palm oil and the long hydrocarbon chains of polypropylene are broken down at high temperatures. The use of catalysts can influence the reaction pathways, and in the case of CPO pyrolysis, often leads to the formation of ketones through mechanisms like ketonic decarboxylation. researchgate.net While the goal is often to produce hydrocarbons, the incomplete deoxygenation of CPO can result in the formation of oxygenated compounds like ketones and carboxylic acids. researchgate.net The presence of this compound is a direct result of the thermal degradation of palmitic acid, a major component of palm oil.

| Feedstock Component | Process | Key Finding |

| Crude Palm Oil (CPO) & Polypropylene (PP) | Catalytic Co-pyrolysis | Formation of bio-oil containing ketones, with this compound identified as a major aliphatic ketone. researchgate.netbenchchem.com |

| Crude Palm Oil (CPO) & Polypropylene (PP) | Non-catalytic Co-pyrolysis | The bio-oil produced contains chemical bonds of alkyls, as well as carbonyls that constitute ketones and carboxylic acids. researchgate.net |

Generation in Catalytic Pyrolysis of Date Palm Seeds

The catalytic pyrolysis of agricultural waste, such as date palm seeds (DPS), is another notable anthropogenic source of this compound. benchchem.com Studies using different catalysts have shown that the choice of catalyst significantly influences the chemical composition of the resulting bio-oil. When a dolomite (B100054) catalyst is used in the pyrolysis of DPS at 450°C, it promotes ketonization reactions, leading to a substantial increase in the ketone content of the bio-oil, which can account for approximately 27% of the total product distribution. researchgate.net

Similarly, research on the catalytic co-pyrolysis of biomass has shown that calcium-based catalysts, such as calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)2), are crucial in the synthesis of this compound. qnl.qa The mechanism involves the reaction of CaO with acids or other carboxyl groups present in the biomass to form calcium carboxylates. These intermediates then decompose into calcium carbonate and ketones. researchgate.net In the catalytic pyrolysis of sugarcane straw using calcined dolomite, this compound was identified with a relative peak area of approximately 5%. researchgate.net

| Biomass Source | Catalyst | Temperature | Result |

| Date Palm Seeds (DPS) | Dolomite | 450°C | Enhanced ketonization, with ketones making up ~27% of the product distribution. researchgate.net |

| Date Palm (DP) | CaO, Ca(OH)2 | Not specified | Catalysts play a crucial role in the formation of this compound. qnl.qa |

| Sugarcane Straw | Calcined Dolomite | 450°C | Upgraded bio-oil with this compound at ~5% relative peak area. researchgate.net |

Detection as an Aliphatic Ketone in Particulate Matter from Combustion Sources

This compound has been identified as a component of atmospheric particulate matter (PM) originating from various combustion sources, including domestic cooking and ambient urban air.

In the context of Chinese cooking emissions , scientific analysis of fine particulate organic matter (PM2.5) has quantified the presence of this compound. A study investigating emissions from four different styles of Chinese cooking found varying concentrations of the compound. The emissions are influenced by the specific ingredients, cooking oils, and methods employed. acs.org While present in Chinese cooking fumes, other studies have noted that concentrations of this compound can be orders of magnitude higher in emissions from Western-style cooking. kau.edu.sabham.ac.uk

| Chinese Cooking Style | Average Concentration of this compound (ng/mg of PM2.5) |

| Cantonese | 667 ± 180 |

| Sichuan | 1003 ± 489 |

| Dongbei | 1383 ± 330 |

| Hunan | 594 ± 134 |

| Data sourced from He et al. (2004) acs.org |

In studies of Dushanbe ambient air , this compound was found to be one of the dominant aliphatic ketones in particulate matter. e3s-conferences.orgresearchgate.nete3s-conferences.org The research, conducted as part of the Central Asian Dust Experiment (CADEX), revealed strong seasonal variations in its concentration, with significantly higher levels observed during the winter. e3s-conferences.orgresearcher.life These elevated winter concentrations are closely associated with combustion sources, particularly the burning of wood and coal for heating. e3s-conferences.orgresearchgate.net The concentration of this compound in Dushanbe's air was measured to range from 0.09 to 10.3 ng/m³. e3s-conferences.org

Identification in Wastewaters Associated with Industrial Processes

The presence of this compound has also been confirmed in wastewaters originating from industrial activities, specifically from the food industry. An investigation into the semivolatile organic compounds in a Romanian food industry wastewater treatment plant (WWTP) detected this compound in the influent samples. core.ac.uk

The compound was identified in samples taken from the equalization tank of the WWTP, which receives the raw industrial effluent. core.ac.uk Food industry wastewater is often characterized by a high content of organic matter, including long-chain fatty acids and their derivatives, which can serve as precursors to ketone formation. researchgate.net The detection of this compound in this context highlights how specific industrial processes contribute to the release of this compound into aquatic environments before treatment. core.ac.uk

| Wastewater Source | Sample Point | Finding |

| Food Industry WWTP (Romania) | Equalization Tank (S1) | This compound detected as a non-target semivolatile compound. core.ac.uk |

Biosynthesis and Metabolic Pathways of 2 Heptadecanone

Microbial Biosynthesis Mechanisms

The production of methyl ketones, including those structurally related to 2-heptadecanone, has been identified in various bacteria. While direct evidence for this compound synthesis is specific to certain contexts, the underlying microbial mechanisms for producing methyl ketones provide a framework for understanding its formation. Research into related, shorter-chain methyl ketones like 2-heptanone (B89624) has identified several bacterial species with the capability for their synthesis.

Acetobacteraceae bacterium: Members of the Acetobacteraceae family are known for their economic importance in industrial fermentation. nih.gov In silico analysis of their genomes reveals a significant number of biosynthetic gene clusters (BGCs), suggesting a potential for producing a wide array of undiscovered specialized metabolites. nih.gov Studies have demonstrated that Acetobacteraceae bacterium isolates are capable of producing 2-heptanone, a finding that points towards the existence of methyl ketone biosynthetic pathways within this family. nih.gov The production appears to be strain-specific, highlighting the metabolic diversity within the group. nih.gov

Bacillus thuringiensis: This bacterium is well-known for producing a range of secondary metabolites, including insecticidal crystal proteins and other toxins. mdpi.comnih.gov Its metabolic machinery also extends to the synthesis of volatile compounds. Specific strains of B. thuringiensis have been confirmed to produce 2-heptanone. nih.gov The biosynthesis of methyl ketones in bacilli may involve specific synthases, and the presence of these compounds suggests roles in the bacterium's ecological interactions. nih.gov

Apilactobacillus kunkeei isolates: As a fructophilic lactic acid bacterium, A. kunkeei is commonly found in fructose-rich environments like fruits, honey, and the guts of insects such as honey bees. frontiersin.orgnih.gov It plays a protective role against bee pathogens. nih.gov Isolates of A. kunkeei have been shown to produce 2-heptanone, although production can be strain-specific and sometimes only in trace amounts. nih.gov This suggests that while the biosynthetic capability exists, its expression may be tightly regulated or that alternative, less common pathways might be utilized by some strains. nih.gov

Enzymatic Systems Involved in this compound Formation

The formation of this compound from fatty acid precursors is catalyzed by a sequence of specific enzymes. The primary pathway involves a modification of the fatty acid β-oxidation cycle.

Key enzymatic steps include:

Activation of Fatty Acids: Free fatty acids are first converted into their coenzyme A (CoA) thioesters by an acyl-CoA synthetase (FadD). asm.org

Oxidation: The resulting acyl-CoA is oxidized by an FAD-dependent acyl-CoA dehydrogenase or oxidase (FadE) to form a trans-2-enoyl-CoA. asm.org

Hydration and Oxidation: The bifunctional enzyme FadB catalyzes a hydratase reaction to create a β-hydroxyacyl-CoA, which is then oxidized by the same enzyme to yield a β-ketoacyl-CoA. asm.org

Thioester Cleavage: The final and crucial step is the cleavage of the thioester bond of the β-ketoacyl-CoA. This is accomplished by a specific thioesterase, which results in the release of the methyl ketone. asm.orgresearchgate.net

In engineered Escherichia coli, the native thioesterase FadM, previously associated with oleic acid degradation, was discovered through microarray studies to be a valuable and effective catalyst for enhancing methyl ketone production from β-ketoacyl-CoA precursors. asm.orgresearchgate.net In plants like the wild tomato, specialized enzymes named methylketone synthases (MKS1 and MKS2), which are types of thioesterases, perform this final conversion step. asm.orgumich.edu

| Enzyme Class | Specific Enzyme (Example) | Role in Methyl Ketone Synthesis | Organism Example |

| Acyl-CoA Synthetase | FadD | Activates free fatty acids to acyl-CoAs. | Escherichia coli |

| Acyl-CoA Dehydrogenase/Oxidase | FadE | Oxidizes acyl-CoA to trans-2-enoyl-CoA. | Escherichia coli |

| Multifunctional Enzyme | FadB | Hydrates trans-2-enoyl-CoA and oxidizes the product to β-ketoacyl-CoA. | Escherichia coli |

| Thioesterase / Methyl Ketone Synthase | FadM, ShMKS2 | Cleaves β-ketoacyl-CoA to release the final methyl ketone. | Escherichia coli, Wild Tomato |

Biochemical Analysis of Ketone Metabolic Pathways

Analysis of metabolic pathways leading to ketones like this compound reveals their integration with central metabolism, particularly fatty acid synthesis and degradation. In engineered microbial systems, enhancing the production of methyl ketones has been achieved by manipulating the β-oxidation pathway to promote the accumulation of β-ketoacyl-CoA intermediates. asm.org This involves the overexpression of key enzymes like acyl-CoA oxidase and FadB, coupled with the deletion of enzymes such as FadA, which would otherwise cleave the β-ketoacyl-CoA in the standard β-oxidation cycle. researchgate.net

The analysis of these pathways often utilizes techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced ketones. asm.org Such analyses have shown that in engineered strains, a spectrum of methyl ketones is often produced, with the chain length corresponding to the available fatty acid precursors. For instance, strains engineered for methyl ketone production yield not only saturated ketones like 2-tridecanone (B165437) and 2-pentadecanone (B165419) but also unsaturated versions such as tridecenone and pentadecenone. asm.org Furthermore, this compound has been identified as a volatile organic compound (VOC) and a metabolic intermediate in studies of gastric cancer cell lines, suggesting its role as a potential biomarker. evitachem.combenchchem.com

Keto-Enol Tautomerization within Biochemical Contexts

Like other ketones that possess one or more alpha-hydrogens, this compound can exist in equilibrium with its corresponding enol tautomer. hmdb.cacontaminantdb.ca This process, known as keto-enol tautomerization, involves the migration of a proton from the alpha-carbon (C1 or C3) to the carbonyl oxygen, with a concurrent shift of the pi-bond from the carbonyl group to form a carbon-carbon double bond. numberanalytics.comkhanacademy.org

Keto Form ⇌ Enol Form

This equilibrium can be catalyzed by either acids or bases present in the biochemical environment. numberanalytics.com The keto form is generally more stable and thus predominates. However, the formation of the enol or its conjugate base, the enolate, is a critical mechanistic step in many biochemical reactions. khanacademy.org For example, the reactivity of the alpha-carbon is explained by the formation of the enolate intermediate. This tautomerization can influence how this compound interacts with biological molecules, potentially affecting its bioavailability and activity within a cell. evitachem.com If the alpha-carbon is a chiral center, tautomerization proceeds through a planar enol or enolate intermediate, which can lead to racemization, or the loss of stereochemical information at that center. khanacademy.org

Precursor Compounds and Elucidation of Biosynthetic Routes in Diverse Organisms

The biosynthetic pathways leading to this compound originate from different precursor molecules depending on the organism.

Fatty Acid Pathway: The most common route involves intermediates of fatty acid metabolism. umich.edu In microorganisms and engineered bacteria, the direct precursors are β-ketoacyl-CoAs, which are derived from the oxidation of fatty acids. asm.org The chain length of the resulting methyl ketone is determined by the chain length of the fatty acid precursor. Therefore, this compound is derived from an 18-carbon fatty acid precursor.

Polyketide Pathway: In some fungi, the synthesis of this compound has been suggested to occur via a polyketide pathway. researchgate.net This route involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by a polyketide synthase complex.

Cuticular Wax Decomposition: A novel biosynthetic route has been identified in bread wheat (Triticum aestivum). Here, this compound is produced from the decomposition of a larger, specialized cuticular wax component. pnas.org Specifically, the compound 9-hydroxy-14,16-hentriacontanedione, a C31 hydroxy-β-diketone found in the spike waxes, is believed to break down, possibly through a retro-Claisen-like reaction, to yield this compound (a C17 ketone) and 7-octyloxepan-2-one (a C14 caprolactone). pnas.org This finding demonstrates that plant volatiles can be structurally encoded within larger, less volatile wax precursors. pnas.org

| Biosynthetic Route | Precursor Compound(s) | Key Process | Organism Group |

| Modified β-Oxidation | Fatty acids / Acyl-CoAs | Enzymatic conversion to β-ketoacyl-CoA and subsequent thioester cleavage. | Bacteria, Plants |

| Polyketide Synthesis | Acetyl-CoA, Malonyl-CoA | Sequential condensation by polyketide synthase. | Fungi |

| Wax Decomposition | 9-hydroxy-14,16-hentriacontanedione | Decomposition of a hydroxy-β-diketone precursor. | Plants (Bread Wheat) |

Synthetic Methodologies and Chemical Derivatization of 2 Heptadecanone and Its Analogues

Oxidation Reactions for 2-Heptadecanone Synthesis (e.g., Oxidation of 2-Heptadecanol (B103656) using Pyridinium Chlorochromate)

A primary method for synthesizing this compound is through the oxidation of its corresponding secondary alcohol, 2-heptadecanol. scielo.brevitachem.com Pyridinium chlorochromate (PCC) is a widely recognized and efficient reagent for this transformation. masterorganicchemistry.comnumberanalytics.comlibretexts.org

PCC is favored for its mild nature, which allows for the selective oxidation of secondary alcohols to ketones without the risk of over-oxidation that can occur with stronger oxidizing agents. masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction is typically carried out in an inert solvent, such as dichloromethane, where the alcohol is added to a suspension of PCC. wikipedia.org The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the ketone. libretexts.orglibretexts.org

The general reaction can be represented as: 2 [C₅H₅NH][CrO₃Cl] + 3 R₂CHOH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 R₂C=O + 3 H₂O wikipedia.org

In a specific example, 2-heptadecanol was oxidized using PCC to produce this compound in a 64% yield after purification by flash chromatography. scielo.br

Table 1: PCC Oxidation of 2-Heptadecanol

| Reactant | Reagent | Product | Yield | Reference |

|---|

Strategies for Regioselective Halogenation of this compound (e.g., Iodination with Mercury(II) Chloride/Iodine)

The regioselective halogenation of unsymmetrical ketones like this compound is a crucial step in synthesizing specific halogenated analogues. The position of halogenation (α-carbon) can be controlled by the reaction conditions, specifically whether they are acidic or basic. wikipedia.orgstackexchange.com

Under acidic conditions, halogenation tends to occur at the more substituted α-carbon due to the formation of the more stable, thermodynamically favored enol intermediate. wikipedia.orgstackexchange.com Conversely, under basic conditions, the less substituted α-carbon is typically halogenated, proceeding through the kinetically favored enolate. wikipedia.orgstackexchange.com

A specific method for the iodination of this compound involves the use of mercury(II) chloride (HgCl₂) and iodine (I₂). scielo.br This reaction demonstrates regioselectivity, favoring the introduction of iodine at the C3 position. The reaction involves stirring this compound with HgCl₂ and I₂ in a solvent like dichloromethane. scielo.br The regioselectivity can be influenced by temperature; for instance, conducting the reaction at reflux can increase the ratio of the 3-iodo isomer compared to the 1-iodo isomer. scielo.br

Synthesis of Halogenated Analogues (e.g., 3-Iodo-2-heptadecanone, 1,1,1-Trifluoro-2-heptadecanone)

The synthesis of halogenated analogues of this compound is important for exploring how halogen atoms influence the molecule's properties.

3-Iodo-2-heptadecanone: This compound can be synthesized by the direct iodination of this compound using mercury(II) chloride and iodine. scielo.br In one study, this reaction yielded a mixture of 3-iodo-2-heptadecanone and 1-iodo-2-heptadecanone. scielo.br The two regioisomers could then be separated using techniques like reversed-phase HPLC. scielo.br The reaction at room temperature gave a 77:23 mixture of the 3-iodo and 1-iodo isomers with a combined yield of 53%. scielo.br Increasing the temperature to reflux improved the regioselectivity to 95:5, with a 48% yield. scielo.br

1,1,1-Trifluoro-2-heptadecanone: The synthesis of trifluoromethyl ketones often involves specialized reagents and reaction conditions. molaid.comgoogle.comgoogle.com While a specific documented synthesis for 1,1,1-trifluoro-2-heptadecanone from this compound was not found in the provided search results, general methods for creating trifluoromethyl ketones from carboxylic acids exist. molaid.com These methods could potentially be adapted for the synthesis of 1,1,1-trifluoro-2-heptadecanone.

Table 2: Synthesis of Halogenated Analogues

| Product | Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodo-2-heptadecanone | This compound | HgCl₂, I₂ | Dichloromethane, room temp | 46% (isolated) | scielo.br |

Formation in Hydrocarbon Synthesis Processes (e.g., Catalytic Reactions with Carbon Sources and Water)

This compound can be formed as a product in various hydrocarbon synthesis processes. For example, it has been identified as a component in the product stream of reactions involving the conversion of renewable carbon sources and water under high temperature and pressure in the presence of a catalyst. google.com It has also been detected in the output of Fischer-Tropsch synthesis, a process that converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. wikipedia.orgdoe.gov In one instance, this compound was identified in the liquid product from the hydrocracking of cerbera manghas oil using a Co-Ni/HZSM-5 catalyst. researchgate.net

Derivatization for Structure-Activity Relationship Studies (e.g., Synthesis of 3,4-Epoxy-2-heptadecanone)

Derivatization of this compound is essential for conducting structure-activity relationship (SAR) studies, which help in understanding how different functional groups on a molecule affect its biological activity. nih.govresearchcommons.orgrsc.orguc.ptnih.gov

A key example is the synthesis of 3,4-epoxy-2-heptadecanone . This compound can be prepared from an (E)-3-alken-2-one precursor. nih.gov The synthesis involves reacting the corresponding (E)-3-alken-2-one with hydrogen peroxide in methanol, with the addition of sodium hydroxide (B78521). nih.gov This epoxidation reaction introduces an epoxide ring into the carbon chain. In a specific synthesis, 3,4-epoxy-2-heptadecanone was produced with a 74% yield and purified by preparative gas chromatography. nih.gov The antimicrobial activity of this and other epoxy-ketones was then evaluated against various microorganisms. nih.gov

Table 3: Synthesis of 3,4-Epoxy-2-heptadecanone

| Product | Precursor | Reagents | Yield | Reference |

|---|

Biological Activities and Molecular Mechanisms of 2 Heptadecanone

Antimicrobial Properties

2-Heptadecanone has demonstrated notable antimicrobial activity against a range of pathogens.

Antibacterial Activity Against Specific Pathogens (e.g., Streptococcus pyogenes, Propionibacterium acnes)

Research has indicated the potential of this compound and related compounds in combating bacterial infections. Studies on medium-chain fatty acids and their monoglycerides (B3428702) have shown activity against several Gram-positive bacteria, including Streptococcus species. nih.gov For instance, hard candy containing aromatic ginger essential oil, which has active compounds with antibacterial properties, has been shown to inhibit the growth of Streptococcus pyogenes, a bacterium that can cause sore throats. fanres.org

In the context of skin pathogens, Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium linked to acne, has been a target of investigation. academicjournals.orgsciencebiology.org While some plant extracts have shown inhibitory effects against P. acnes, a study on 3,4-epoxy-2-alkanones, which are related to this compound, found that the C17 homologue was inactive against P. acnes at the tested concentrations. academicjournals.orgnih.gov This suggests that the antibacterial activity can be specific to the compound's structure.

Table 1: Antibacterial Activity of Compounds Related to this compound

| Compound/Extract | Target Bacteria | Observed Effect | Citation |

|---|---|---|---|

| Aromatic ginger essential oil | Streptococcus pyogenes | Inhibition of growth | fanres.org |

Antifungal Activity Against Fungal Species (e.g., Trichophyton mentagrophytes, Pityrosporum ovale)

This compound has been identified as a component in plant extracts with antifungal properties. A study on the methanolic seed extract of Nigella sativa identified this compound as one of the bioactive compounds and demonstrated the extract's antifungal activity against various dermatophytes, including Trichophyton mentagrophytes. researchgate.net Bee venom has also shown prominent antifungal activities against Trichophyton mentagrophytes and Trichophyton rubrum. koreascience.kr

A study on 3,4-epoxy-2-alkanones showed that the C17 homologue of this compound was active against the lipophilic yeast Pityrosporum ovale (also known as Malassezia ovale) at a concentration of 200 μg/mL. nih.gov However, the same study found that the C17 homologue was inactive against Trichophyton mentagrophytes. nih.gov

Table 2: Antifungal Activity of this compound and Related Compounds

| Compound/Extract | Target Fungi | Observed Effect | Citation |

|---|---|---|---|

| Nigella sativa seed extract (containing this compound) | Trichophyton mentagrophytes | Antifungal activity | researchgate.net |

| 3,4-epoxy-2-alkanones (C17 homologue) | Pityrosporum ovale | Active at 200 μg/mL | nih.gov |

Role as a Volatile Organic Compound in Protective Mechanisms (e.g., against Honey Bee Pathogens)

Volatile organic compounds (VOCs) play a crucial role in the protective mechanisms of various organisms. In beehives, certain bacteria produce bioactive metabolites that protect honey bees from pathogens. nih.govmdpi.comresearchgate.net One such VOC, 2-heptanone (B89624), which is structurally similar to this compound but with a shorter carbon chain, has been shown to have anesthetic properties against the parasitic mite Varroa destructor. nih.govmdpi.comresearchgate.net Studies have identified that bacteria such as Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei can produce 2-heptanone. nih.govmdpi.com While this research focuses on 2-heptanone, it highlights the potential protective role of methyl ketones as VOCs in a hive environment. nih.govmdpi.comresearchgate.net The emission of this compound has been detected from wheat plants after being attacked by pathogens, suggesting its involvement in plant defense mechanisms.

Anti-inflammatory Effects

Several studies have indicated the anti-inflammatory potential of this compound. It has been identified in various plant extracts that exhibit significant reductions in inflammatory markers. benchchem.com For example, Sideritis species, known as "mountain tea," are used in traditional medicine to treat ailments like colds and coughs and have been shown to possess anti-inflammatory properties. brieflands.com While direct studies on the anti-inflammatory mechanism of pure this compound are limited, its presence in plants with known anti-inflammatory effects suggests it may contribute to this activity. benchchem.combrieflands.comglobalresearchonline.net For instance, heptadecane, a related alkane, has been shown to suppress age-related increases in pro-inflammatory gene expression by reducing NF-kB activity. nih.gov

Anti-Cancer Potential and Association with Carcinogenesis

The role of this compound in cancer is complex, with research pointing to its potential as both a biomarker for certain cancers and a compound with possible anti-cancer properties.

As a volatile organic compound, this compound has been identified in the emissions of various cancer cell lines. researchgate.netresearchgate.net Studies have shown that the volatilomic signatures of gastric cancer cell lines, such as AGS and HGC-27, exhibit increased production of methyl ketones with an odd number of carbons, including this compound. nih.govowlstonemedical.com Specifically, 2-undecanone, 2-tridecanone (B165437), and this compound were found to be exclusively produced by the HGC-27 cell line. owlstonemedical.com Its presence has also been noted in cultures of lung, bladder, colon, and prostate cancer cells. researchgate.net This suggests that this compound could serve as a potential biomarker for detecting certain types of cancer through breath or other bodily fluid analysis. evitachem.combenchchem.com

Conversely, some research indicates that compounds found alongside this compound in plant extracts may possess anti-cancer properties. aimspress.comspandidos-publications.com For example, methanolic extracts of Andrographis paniculata, which were found to contain 9-Heptadecanone, showed significant toxicity against several cancer cell lines. spandidos-publications.com However, it is important to note that the anti-cancer activity is likely due to a combination of compounds within the extract and not solely attributable to this compound. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-heptanone |

| 2-undecanone |

| 2-tridecanone |

| 3,4-epoxy-2-alkanones |

| Acetobacteraceae bacterium |

| Andrographis paniculata |

| Apilactobacillus kunkeei |

| Bacillus thuringiensis |

| Cutibacterium acnes |

| Heptadecane |

| Malassezia ovale |

| Nigella sativa |

| Pityrosporum ovale |

| Propionibacterium acnes |

| Serratia |

| Sideritis |

| Streptococcus pyogenes |

| Trichophyton mentagrophytes |

| Trichophyton rubrum |

Link to Volatile Organic Compound Emissions from Gastric Cancer Cell Lines

Studies have identified this compound as a volatile organic compound (VOC) emitted by human gastric cancer cell lines. benchchem.comnih.gov In vitro research comparing the volatilomic signatures of cancerous and normal gastric cells revealed that certain cancer lines exhibit an increased production of methyl ketones with an odd number of carbons, including this compound. nih.govmdpi.com

Specifically, investigations into the AGS (human gastric adenocarcinoma) and HGC-27 (human gastric carcinoma) cell lines showed a notable release of this compound compared to normal gastric cells. nih.govnih.gov For instance, in one study, 2-undecanone, 2-tridecanone, and this compound were exclusively produced by the HGC-27 cell line. nih.govfrontiersin.org This altered metabolic output suggests that the production of this compound is linked to the cancerous state and positions it as a potential biomarker for gastric cancer. nih.govnih.gov The analysis of these VOCs is typically performed using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Table 1: Emission of Methyl Ketones by Gastric Cancer Cell Lines

| Cell Line | Type | Key Methyl Ketones Produced | Finding |

|---|---|---|---|

| AGS | Human Gastric Adenocarcinoma | 2-tridecanone, 2-pentadecanone (B165419), this compound | Increased production of odd-carbon methyl ketones. nih.govmdpi.com |

| HGC-27 | Human Gastric Carcinoma | 2-undecanone, 2-tridecanone, this compound | Exclusive production of these three methyl ketones. nih.govfrontiersin.org |

| SNU-1 | Human Gastric Carcinoma | Decreased production of ketones | Altered metabolism with reduced ketone emission compared to normal cells. nih.govmdpi.com |

| GES-1 | Normal Gastric Mucosa | Baseline levels | Used as a control for comparison with cancer cell lines. nih.govmdpi.com |

Proposed Mechanism of Action Involving Induction of Cell Death as a Potential Anti-cancer Drug

While research into this compound as a direct anti-cancer therapeutic is still in early stages, its association with cancer cell metabolism has led to investigations into its potential biological effects. The induction of apoptosis, or programmed cell death, is a primary mechanism for many anti-cancer drugs. nih.gov This process is tightly regulated by a variety of signaling pathways and key proteins, including the Bcl-2 family and caspases. nih.govfrontiersin.org

The mechanism of action for ketones in a biological context can involve interactions with cellular membranes and proteins. researchgate.net For some volatile organic compounds, their therapeutic potential is linked to their ability to induce apoptosis in cancer cells. mdpi.com While the specific apoptotic mechanism of this compound is not yet fully elucidated, the general principles of apoptosis provide a framework for future investigation. This would involve studying its effects on key apoptotic regulators like Bax, Bcl-2, and caspases, and determining if it can trigger the intrinsic or extrinsic apoptotic pathways in cancer cells. nih.govfrontiersin.org

Semiochemical Role in Chemical Ecology

This compound functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. benchchem.comevitachem.com These interactions are fundamental to the structure and function of ecosystems.

Mediation of Interactions Among Organisms

As a semiochemical, this compound mediates various interactions. For example, it is one of the compounds released from insect cadavers infected by entomopathogenic nematodes, which repels ants and protects the nematodes' food source from scavengers. nih.govresearchgate.net It has also been identified in the wool of lambs, suggesting a potential role in maternal recognition. core.ac.uk

Involvement in Insect Pheromone Research

This compound is a component of the sex pheromone blend of several insect species. evitachem.com In the parasitoid wasp Campoletis chlorideae, it is one of two key female-derived compounds that attract males for mating. pnas.orgscienceopen.comnih.gov Research has shown that male antennae have specific odorant receptors that are tuned to detect this compound. pnas.orgnih.gov

Table 2: Role of this compound in Insect Pheromones

| Insect Species | Pheromone Component | Role | Co-occurring Pheromone Components |

|---|---|---|---|

| Campoletis chlorideae | This compound | Male attractant | Tetradecanal pnas.orgscienceopen.comnih.gov |

| Acleris minuta (Yellowheaded fireworm) | This compound | Component of female sex pheromone blend | (E)-11,13-Tetradecadienal, (Z)-11-Tetradecen-1-ol acetate, (E)-11-Tetradecen-1-ol acetate, 1-Tetradecanol acetate, Hexadecanal evitachem.com |

Ant Deterrent Activity (e.g., towards Lasius niger)

A significant ecological role of this compound is its potent deterrent effect on ants, particularly the common black ant, Lasius niger. nih.govresearchgate.net Studies have demonstrated that insect larvae infected with the nematode Steinernema feltiae emit this compound, which effectively repels these ants. nih.govresearchgate.net In laboratory assays, ants showed a strong aversion to food sources spiked with this compound. nih.gov This defensive mechanism is crucial for the survival and propagation of the nematodes within the insect host.

Investigation of Molecular Mechanisms Underlying Biological Activities

The molecular mechanisms that govern the biological activities of this compound are a growing area of research. In the context of its semiochemical function in insects, studies have identified specific odorant receptors responsible for its detection. For example, in Campoletis chlorideae, the receptor CchlOR47 is selectively tuned to this compound. pnas.orgnih.gov The binding of this compound to this receptor initiates a signal transduction cascade that results in a behavioral response in the male wasp. pnas.orgnih.gov

Regarding its potential role in cancer, the underlying mechanism is thought to be related to altered cellular metabolism. evitachem.comnih.gov The increased production of methyl ketones like this compound in some cancer cells points to changes in metabolic pathways. nih.govmdpi.com Further research is needed to elucidate the specific enzymatic processes and signaling pathways that lead to its emission and to understand how it might influence cancer cell physiology, including any potential to induce apoptosis.

Exploration of Olfactory Receptor Interactions in Behavioral Responses

The chemical compound this compound functions as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms. benchchem.comevitachem.com Its role is particularly notable in the realm of insect communication, where it interacts with specific olfactory receptors to trigger distinct behavioral responses. benchchem.com Research into these interactions has provided valuable insights into the molecular mechanisms that underpin insect behavior.

Insects perceive volatile chemical cues from their environment through olfactory sensory neurons, which are housed in hair-like structures called sensilla, primarily located on their antennae. cas.cnslu.se The detection of these chemical signals is mediated by specific receptor proteins on the dendrites of these neurons. slu.se For many insects, odorant receptors (ORs) are the primary class of proteins responsible for recognizing a wide array of volatile compounds, including pheromones. cas.cnslu.se The binding of a specific chemical, such as this compound, to its corresponding olfactory receptor initiates a neural signal that is relayed to the insect's brain, ultimately leading to a behavioral response. slu.seasknature.org

A significant example of this compound's role in insect behavior is its function as a component of the sex pheromone of the parasitoid wasp, Campoletis chlorideae. pnas.orgnih.gov This insect is a natural enemy of over 30 species of lepidopteran pests. cas.cnpnas.org The female wasp releases a pheromone blend containing this compound and another compound, tetradecanal, in a specific ratio. pnas.orgnih.gov This blend elicits strong antennal responses in male wasps, while females show only weak responses. cas.cnnih.gov

Molecular studies have successfully identified the specific olfactory receptor in C. chlorideae that is tuned to this compound. Through heterologous expression of male-biased odorant receptors in Drosophila T1 neurons, researchers determined that the receptor CchlOR47 is selectively responsive to this compound. pnas.orgnih.govresearchgate.net In contrast, the receptor CchlOR18 is tuned to tetradecanal, the other key component of the pheromone blend. pnas.orgnih.gov

The interaction between this compound and CchlOR47 is crucial for eliciting mating behaviors in male C. chlorideae. Behavioral assays have demonstrated that males are attracted to both this compound as a single component and to the complete blend with tetradecanal. pnas.orgnih.gov When the function of the CchlOR47 receptor is disrupted through knockdown experiments, the male wasps exhibit a reduced attraction to the pheromone blend. nih.gov This directly links the molecular interaction at the receptor level to a specific, observable behavior.

In addition to its role as a sex pheromone component, this compound also acts as a deterrent for certain insect species. For instance, it has been identified as a potent deterrent for the ant Lasius niger. researchgate.net This compound is emitted by the cadavers of insects infected with the entomopathogenic nematode Steinernema feltiae. researchgate.net This chemical signal repels the ants, likely protecting the nematodes from being consumed along with the infected host. researchgate.net

The following table summarizes the key research findings on the olfactory receptor interactions and behavioral responses associated with this compound:

| Organism | Olfactory Receptor | Behavioral Response | Research Method |

| Campoletis chlorideae (parasitoid wasp) | CchlOR47 | Attraction of males, induction of courtship behavior. | Gas chromatography-electroantennogram detection, heterologous expression in Drosophila T1 neurons, behavioral assays (Y-tube olfactometer), in vivo receptor knockdown. cas.cnpnas.orgnih.govresearchgate.net |

| Lasius niger (ant) | Not yet identified | Deterrence, avoidance of food sources spiked with the compound. | Behavioral and chemical analytical experiments. researchgate.net |

Advanced Analytical Methodologies for 2 Heptadecanone

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like 2-heptadecanone. brjac.com.br Its ability to separate components of a mixture and provide structural information makes it invaluable in various scientific fields. brjac.com.br

Optimization for Separation and Quantification in Complex Biological and Environmental Matrices

The analysis of this compound in complex biological and environmental samples presents significant challenges due to the presence of numerous interfering compounds. benchchem.com GC-MS is an optimal technique for the separation and quantification of this compound in these intricate matrices. benchchem.com For instance, it has been successfully used to identify this compound in methanolic leaf and stem bark extracts of Hildegardia populifolia and as a volatile organic compound (VOC) emitted by gastric cancer cell lines. benchchem.comglobalresearchonline.net In environmental analysis, GC-MS is the most widely used technique for identifying chemical warfare compounds and other toxic substances in various environmental samples. brjac.com.br The optimization of GC-MS methods often involves careful selection of the GC column, temperature programming, and mass spectrometer parameters to achieve the desired separation and sensitivity.

Application of Cold-EI for Enhanced Molecular Ion Detection

A significant limitation of conventional electron ionization (EI) in GC-MS is the frequent absence or weakness of the molecular ion, which can hinder confident compound identification. spectroscopyonline.com Cold electron ionization (Cold-EI) is a technique that addresses this issue by interfacing the GC and MS with supersonic molecular beams, leading to the ionization of vibrationally cold molecules. spectroscopyonline.com This "soft" ionization method significantly enhances the molecular ion peak, which is crucial for distinguishing between homologous compounds like the series of 2-ketones (C₁₂–C₄₂). benchchem.comspectroscopyonline.com For this compound, Cold-EI can make the molecular ion at m/z 254 the base peak, greatly improving identification confidence in complex mixtures such as oxidized paraffins. benchchem.com This technique bridges a critical gap between traditional GC-MS and liquid chromatography-mass spectrometry (LC-MS) by allowing for the analysis of a wider range of compounds with enhanced molecular information. spectroscopyonline.com

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a simple, sensitive, and solvent-free sample preparation technique ideal for the analysis of volatile compounds. aimspress.com When coupled with GC-MS, HS-SPME is a powerful tool for profiling the volatile constituents of various samples, including those from plants, foods, and biological specimens. aimspress.comnih.gov This method has been employed to characterize the volatile organic compounds (VOCs) in various matrices, where this compound has been identified as a component. For example, HS-SPME-GC-MS has been used to study the volatile profiles of different meat types and in the analysis of VOCs from plants. ukm.myresearchgate.net The choice of fiber coating in SPME is critical for the efficient extraction of target analytes. oup.com

Curie-Point Pyrolysis / Gas Chromatography Mass Spectrometry (CPP-GC/MS) for Particulate Matter Analysis

Curie-Point Pyrolysis-Gas Chromatography/Mass Spectrometry (CPP-GC/MS) is a powerful analytical technique for the characterization of non-volatile organic matter, including macromolecules found in environmental particulate matter. e3s-conferences.orgresearchgate.netwitpress.comcsic.es This method involves heating a sample to a specific temperature (the Curie point of a ferromagnetic foil) to induce thermal fragmentation (pyrolysis) into smaller, volatile molecules that can then be analyzed by GC-MS. mdpi.com CPP-GC/MS has been instrumental in studying the chemical composition of atmospheric aerosols. e3s-conferences.orgresearchgate.net In a study conducted in Dushanbe, Central Asia, this technique was used to analyze aliphatic ketones in particulate matter, identifying this compound as one of the dominant compounds, with concentrations showing significant seasonal variations. e3s-conferences.orgresearchgate.net The study revealed that concentrations of this compound were notably higher in the winter, suggesting a link to combustion sources like wood and coal burning. e3s-conferences.org

| Analytical Technique | Sample Matrix | Key Findings for this compound |

| GC-MS | Plant Extracts, Cancer Cells | Identified in methanolic extracts of Hildegardia populifolia and as a VOC from gastric cancer cell lines. benchchem.comglobalresearchonline.net |

| Cold-EI GC-MS | Complex Mixtures | Enhances the molecular ion peak (m/z 254), aiding in the differentiation from other ketones. benchchem.comcopernicus.org |

| HS-SPME-GC-MS | Meat, Plants | Used for volatile profiling and has identified this compound as a volatile component. ukm.myresearchgate.net |

| CPP-GC/MS | Atmospheric Particulate Matter | Identified as a dominant aliphatic ketone with higher concentrations in winter, linked to combustion. e3s-conferences.orgresearchgate.net |

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its structure. oup.comresearchgate.net Techniques like GC coupled with quadrupole time-of-flight (QTOF) mass spectrometry offer high sensitivity and mass resolution, enabling the confident identification of compounds in complex mixtures. oup.com For this compound, HRMS can provide a precise mass for the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental formulas. benchchem.com This level of accuracy is invaluable for structural confirmation, especially when reference standards are unavailable or when dealing with novel compounds. benchchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, IR spectroscopy can confirm the presence of its characteristic carbonyl (C=O) group and the long alkyl chain.

The most significant absorption peak for this compound in an IR spectrum is that of the carbonyl group. For ketones, this typically appears as a strong, sharp peak in the region of 1725-1705 cm⁻¹ uc.edu. Specifically for this compound, the carbonyl absorption is observed at approximately 1712 cm⁻¹ benchchem.com. This absorption is due to the stretching vibration of the C=O double bond.

Additionally, the IR spectrum of this compound will exhibit peaks corresponding to the C-H bonds of the long alkyl chain. These include:

C-H stretching vibrations for the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, which are typically observed in the range of 3000-2850 cm⁻¹ uc.edu.

C-H bending vibrations for the methyl group, which appear around 1450 cm⁻¹ and 1375 cm⁻¹ uc.edu.

C-H bending vibrations for the methylene groups, which are found around 1465 cm⁻¹ uc.edu.

The presence of these characteristic peaks in an IR spectrum provides strong evidence for the identification of this compound.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Absorption Peak (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | ~1712 | Strong |

| Alkyl (C-H) | Stretching | 2850-3000 | Medium to Strong |

| Methylene (-CH₂-) | Bending | ~1465 | Medium |

| Methyl (-CH₃) | Bending | ~1450 and ~1375 | Medium |

Data compiled from multiple sources uc.edubenchchem.com.

Methodologies for Purity Validation and Characterization

Ensuring the purity of this compound is crucial for its application in research and industry. A combination of analytical techniques is typically employed for its validation and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for both identifying and quantifying this compound, as well as assessing its purity. benchchem.comevitachem.com In GC, the compound is separated from potential impurities based on its volatility and interaction with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For instance, on a non-polar column, this compound has a reported retention index of 1900. aimspress.com The mass spectrometer then fragments the eluted compound and measures the mass-to-charge ratio (m/z) of the fragments. The resulting mass spectrum provides a molecular fingerprint. For this compound, the molecular ion peak (M⁺) is observed at m/z 254, corresponding to its molecular weight. benchchem.com Common fragment ions include those at m/z 43, 58, and 59. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of this compound.

¹H-NMR (Proton NMR) identifies the different types of protons and their neighboring environments. In the ¹H-NMR spectrum of this compound, a distinct singlet peak appears at approximately δ 2.13 ppm, corresponding to the three protons of the methyl group adjacent to the carbonyl group. A triplet at around δ 2.41 ppm is characteristic of the two protons on the carbon atom on the other side of the carbonyl group. benchchem.com

¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule.

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Key Observables |

|---|---|

| GC-MS | Retention Index: ~1900 (non-polar column) aimspress.com Molecular Ion (M⁺): m/z 254 benchchem.com Major Fragments: m/z 43, 58, 59 nih.gov |

| ¹H-NMR | δ ~2.13 ppm (singlet, 3H) benchchem.com δ ~2.41 ppm (triplet, 2H) benchchem.com |

| IR Spectroscopy | ~1712 cm⁻¹ (strong C=O stretch) benchchem.com |

Other techniques that can be used for characterization include Raman Spectroscopy and vapor phase IR spectroscopy . nih.gov For purity assessment, a single, sharp peak in the gas chromatogram and clean NMR spectra without significant impurity signals are indicative of a high-purity sample.

Application in Diverse Sample Types (e.g., Biological Tissues, Environmental Samples, Industrial Effluents)

This compound has been identified and analyzed in a variety of complex matrices, highlighting its relevance in different scientific fields.

Biological Tissues: this compound has been detected as a volatile organic compound (VOC) emitted by human gastric cancer cell lines, such as HGC-27 and AGS. benchchem.comfrontiersin.orgnih.gov In these studies, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common method for extracting and analyzing the VOCs from the cell cultures. frontiersin.orgnih.gov The presence of this compound, among other methyl ketones, is considered a potential biomarker for gastric cancer, reflecting altered metabolic pathways within the cancer cells. benchchem.comfrontiersin.orgnih.gov It has also been identified in the web of some spiders as a pheromone. gerli.com

Environmental Samples: In environmental science, this compound has been found in various contexts. It has been identified as a metabolite in the biodegradation of polyethylene (B3416737) by certain bacteria, such as Kosakonia cowanii. nih.gov Analysis of culture media containing polyethylene and the bacteria using GC-MS revealed the presence of this compound and other ketones, providing insights into the plastic degradation pathway. nih.gov Furthermore, it has been detected as a volatile component in some wild edible plants. aimspress.com

Industrial Effluents: this compound has been detected in industrial wastewater. For example, it was identified in the effluent from a food processing plant in Romania, where GC-MS was used to screen for semi-volatile organic compounds. core.ac.uk It has also been found in sediment samples from wastewater discharged by electronics manufacturing facilities. greenpeace.to In the context of biofuel production, this compound has been identified as a product in the hydrocarbon synthesis from various feedstocks. google.com

Table 3: Detection of this compound in Various Sample Types

| Sample Type | Context | Analytical Method(s) |

|---|---|---|

| Biological Tissues | Volatile biomarker from gastric cancer cell lines benchchem.comfrontiersin.orgnih.gov | HS-SPME, GC-MS |

| Spider pheromone gerli.com | GC-MS | |

| Environmental Samples | Polyethylene biodegradation metabolite nih.gov | GC-MS |

| Volatile compound in wild plants aimspress.com | HS-SPME, GC-MS | |

| Industrial Effluents | Food processing wastewater core.ac.uk | GC-MS |

| Electronics manufacturing wastewater sediment greenpeace.to | GC/MS |

The analysis of this compound in these diverse samples relies heavily on chromatographic techniques, particularly GC-MS, due to its sensitivity and ability to separate and identify compounds in complex mixtures.

Environmental Fate and Ecological Impact of 2 Heptadecanone

Persistence and Degradability in Aquatic and Soil Environments

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being broken down. For 2-Heptadecanone, its long carbon chain and low water solubility (estimated at 2.5 mg/L at 25°C) suggest a tendency to persist. benchchem.comchemicalbook.com Safety Data Sheets for the compound often state that it may persist based on this limited solubility. fishersci.com

Metabolic Production of this compound:

Polyethylene (B3416737) Degradation: The bacterium Kosakonia cowanii JNU01, known for its ability to degrade polyethylene, produces this compound as a metabolic intermediate. nih.govjmb.or.kr The proposed pathway involves the initial oxidation of the polymer chain to an alcohol, which is then further oxidized to a ketone like this compound. nih.gov

Fumonisin B1 Degradation: A bacterial strain (NCB 1492), isolated from maize field soil, was found to produce heptadecanone as a tentative degradation product of the mycotoxin fumonisin B1.

Resorcinol (B1680541) Biodegradation: During the biodegradation of resorcinol by Pseudomonas sp., this compound was identified as one of seven intermediate compounds. researchgate.net

Plant Wax Decomposition: In bread wheat (Triticum aestivum), it is likely that the cuticular wax component 9-hydroxy-14,16-hentriacontanedione decomposes to yield this compound and another compound, 7-octyloxepan-2-one. pnas.org

The presence of this compound as a metabolite in these diverse biological degradation processes underscores its place in environmental carbon cycling, though it does not preclude its own persistence under certain conditions.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. mdpi.com The potential for a chemical to bioaccumulate is often initially assessed using the octanol-water partition coefficient (Kow), expressed as log Kow or a computationally derived equivalent like XLogP3. chemsafetypro.com

For this compound, key indicators point towards a significant potential for bioaccumulation:

High Lipophilicity: The compound has a high calculated XLogP3 value of 7.3, indicating it is highly lipophilic (fat-loving) and prefers to partition into fatty tissues rather than water. nih.gov Chemicals with a high log Kow are generally expected to have a higher bioconcentration factor (BCF), which is a direct measure of bioaccumulation in aquatic organisms. tidjma.tntidjma.tn

Regulatory Criteria: Under regulations like REACH, a substance is considered potentially bioaccumulative (B) or very bioaccumulative (vB) if its BCF in aquatic species is greater than 2,000 or 5,000, respectively. mdpi.com

Despite the strong suggestion of bioaccumulation potential from its physicochemical properties, specific experimental data on the Bioconcentration Factor (BCF) for this compound in fish or other aquatic organisms are not available in the reviewed scientific literature or safety data sheets. fishersci.com Therefore, while the potential is high, the actual extent of its bioaccumulation and biomagnification in food chains remains unquantified.

Mobility and Transport in Different Environmental Compartments

The mobility of a chemical describes its movement within a single environmental compartment (like soil) or its transport between different compartments (e.g., from water to air). This is largely determined by its solubility, vapor pressure, and its tendency to adsorb to solids like soil and sediment. chemsafetypro.com

The mobility of this compound is expected to be low in soil and aquatic systems due to its properties:

Low Water Solubility: Its poor solubility in water limits its transport via leaching through the soil profile into groundwater or its movement in the water column. chemicalbook.compharmaffiliates.com

High Adsorption Potential: Chemicals with a high log Kow or Koc (organic carbon-water (B12546825) partition coefficient) are strongly adsorbed to the organic matter in soil and sediment. chemsafetypro.comecetoc.org Given this compound's high XLogP3 of 7.3, it is predicted to have a very high Koc value, leading to strong binding with soil particles and sediment. nih.govchemsafetypro.com This strong adsorption significantly reduces its mobility. A safety data sheet explicitly states it "Is not likely mobile in the environment due its low water solubility." fishersci.com

Environmental Detections: Consistent with its predicted low mobility, this compound has been detected in sediments from industrial areas, indicating it partitions from the water column and accumulates in the sediment. greenpeace.to However, it has also been detected in over 25% of streams sampled in at least one U.S. metropolitan area, demonstrating that under certain conditions, it can be transported in aquatic systems, likely bound to suspended particulate matter. usgs.gov

The following table summarizes the expected mobility of this compound based on classification schemes that use the Koc value. While a measured Koc is unavailable, the high XLogP3 value strongly suggests it would fall into the "Low" to "Immobile" classes.

Table 1: Soil Mobility Classification and Predicted Class for this compound

| Koc Range (mL/g) | McCall Mobility Class | Predicted Class for this compound |

|---|---|---|

| 0 - 50 | Very high | |

| 50 - 150 | High | |

| 150 - 500 | Medium | |

| 500 - 2,000 | Low | ✓ |

| 2,000 - 5,000 | Slight | |

| > 5,000 | Immobile |

Contribution to Atmospheric Particulate Organic Matter

This compound is a known constituent of atmospheric particulate organic matter (POM), particularly fine particulate matter (PM₂.₅). greenpeace.to Its presence in the atmosphere is primarily linked to combustion processes from both anthropogenic and biogenic sources.

Several studies have identified and quantified this compound in atmospheric samples:

Cooking Emissions: Food cooking is a significant source of atmospheric POM. This compound has been identified in PM₂.₅ emitted from various Chinese cooking styles. greenpeace.to Another review noted that concentrations of this compound, along with other long-chain ketones, can be orders of magnitude higher in emissions from Western-style cooking compared to Chinese styles.

Biomass and Coal Burning: Studies in Dushanbe, Central Asia, have found that this compound is a dominant aliphatic ketone in PM₁₀. e3s-conferences.org Its concentrations show strong seasonal variations, with levels being twice as high in winter compared to spring and summer, which is closely associated with increased wood and coal burning for heating. e3s-conferences.org

The table below presents concentration data from a study in Dushanbe, illustrating the seasonal variability.

Table 2: Seasonal Concentrations of this compound in PM₁₀ in Dushanbe

| Season | Concentration Range (ng/m³) | Mean Concentration (ng/m³) |

|---|---|---|

| Winter | 0.09 - 10.3 | 2.5 |

| Spring | Not specified | 1.2 |

| Summer | Not specified | 1.2 |

| Autumn | Not specified | 1.5 |